molecular formula C5H12N4O2 B121384 L-Norarginine CAS No. 14191-90-3

L-Norarginine

Cat. No. B121384
CAS RN: 14191-90-3
M. Wt: 160.17 g/mol
InChI Key: IFPQOXNWLSRZKX-VKHMYHEASA-N
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Description

L-Norarginine is a potent, reversible inhibitor of arginase . It is used widely from cell culture models to clinical investigations . It is not intended for diagnostic or therapeutic use .


Synthesis Analysis

L-Arginine serves as a common substrate for both nitric oxide synthase (NOS) and arginase in the cell . NOS catalyzes the oxidation of arginine to citrulline and NO with Nω-hydroxy-L-arginine (NOHA) formed as an intermediate . Arginase, on the other hand, catalyzes the hydrolysis of arginine into urea and L-ornithine . The solution-phase development of L-Norarginine has multiple issues related to extended reaction times, poor reaction yield, and solubility, along with significant side reactions .


Molecular Structure Analysis

The molecular formula of L-Norarginine is C5H12N4O2 . Its molecular weight is 233.09 . Norarginine and Nα-acetyl-arginine are structurally related to arginine by elongating and shortening the side chain of arginine by just one carbon unit, respectively .


Chemical Reactions Analysis

The norarginine system might be more stable than the homoarginine system because norarginine forms many more H-bonds with CASTOR1 than does homoarginine . It was observed that the water-free mixtures citric acid: L-arginine showed positive deviation from Raoult’s law, while upon addition of water strong negative deviation from Raoult’s law was found, yielding melting depressions around 100 K .


Physical And Chemical Properties Analysis

The physical and chemical properties of a biomaterial directly contribute to its interaction with biological environments . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Synthesis and Catalysis

  • L-Norarginine has been utilized in the synthesis of catalytic cyclic dipeptides. A study by Kowalski and Lipton (1996) demonstrated the synthesis of a diketopiperazine catalyst containing L-Norarginine using a solid phase protocol. This process included a Hofmann rearrangement and cyclization to diketopiperazine, offering easy access to derivatives and potential for combinatorial strategies in novel catalytic cyclic dipeptides development (Kowalski & Lipton, 1996).

Biomedical Research

  • In biomedical research, L-Norarginine analogues have been synthesized and tested for biological activities. Van Nispen, Tesser, and Nivard (2009) synthesized two ACTH-analogues containing L-Norarginine, which displayed active biological properties (Van Nispen et al., 2009).

  • L-Norarginine has also been studied in the context of arginase inhibition. Momma and Ottaviani (2020) explored Nω-hydroxy-L-norarginine, an arginase inhibitor, for its role in regulating nitric oxide production. Their research highlighted potential unintended consequences on common methods to assess nitric oxide production, providing insights into the limitations of using L-Norarginine derivatives in certain research applications (Momma & Ottaviani, 2020).

Neuroscientific and Pharmacological Research

  • Research by Illés, Finta, and Nieber (1993) in neuropharmacology demonstrated that neuropeptide Y potentiates the inhibitory effect of noradrenaline in rat locus coeruleus neurons. This study suggests the presence of Y2-type receptors at the cell somata of locus coeruleus neurons, which could be relevant for understanding the interaction between L-Norarginine and noradrenaline (Illés et al., 1993).

Genetic Stability and Noncoding RNA

  • Lee et al. (2016) discussed the role of long noncoding RNA (lncRNA) NORAD, which is involved in maintaining genomic stability. NORAD sequesters PUMILIO proteins, which repress the stability and translation of mRNAs they bind. This study highlights the significance of NORAD and indirectly connects to the broader research context of L-Norarginine (Lee et al., 2016).

Future Directions

Future studies on arginase should take into consideration the limitations presented when using nor-NOHA as a research tool, not only in investigations related to arginase and NOS competition, but also for investigating other biological roles of arginase .

properties

IUPAC Name

(2S)-2-amino-4-(diaminomethylideneamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQOXNWLSRZKX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=C(N)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161854
Record name L-Norarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Norarginine

CAS RN

14191-90-3
Record name L-Norarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Norarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
TY Momma, JI Ottaviani - Free Radical Biology and Medicine, 2020 - Elsevier
… Several arginase inhibitors have been developed to investigate the biological roles of arginase, of which N ω -hydroxy-l-norarginine (nor-NOHA) is commercially available and is used …
Number of citations: 8 www.sciencedirect.com
JW Van Nispen, GI Tesser… - International Journal of …, 1977 - Wiley Online Library
Two new ACTH‐analogues, an octadecapeptide amide and a tetracosapeptide containing the lower homologue of arginine (norarginine) in position 8, have been synthesized by the …
Number of citations: 8 onlinelibrary.wiley.com
J Škopková, P Hrbas, J Slaninová… - Collection of …, 1981 - cccc.uochb.cas.cz
… [8-L-Norarginine]deamino vasopressin was the most potent of the analogues compared; its … In the L-series, [8-L-norarginine ]deamino vasopressin was the most active and [8-L-~-…
Number of citations: 10 cccc.uochb.cas.cz
S Kawata, S TAKAYAMA, K NINOMIYA… - The Journal of …, 1980 - jstage.jst.go.jp
… Among basic amino acids, L-homoarginine and L-arginine were the most potent inhibitors, L-lysine and L-norarginine(ƒ¿-amino-ƒÁ-guanidinobutyric acid) being less inhibitory. …
Number of citations: 21 www.jstage.jst.go.jp
S Ohyama, K MIZUSAKI… - The Journal of …, 1979 - academic.oup.com
… L-Norarginine hydrochloride was prepared from La.r-diaminobutyric acid dihydrochloride (a product of Tokyo Kasei Co.) as described below. L-Canavanine sulfate was prepared from …
Number of citations: 4 academic.oup.com
J Kowalski, MA Lipton - Tetrahedron letters, 1996 - Elsevier
… The cyclic dipeptide composed of L-phenylalanine and L-norarginine (1) has recently been shown in our laboratories to catalyze the enantioselective Strecker synthesis of (S)-…
Number of citations: 86 www.sciencedirect.com
RA Fraga‐Silva, FP Costa‐Fraga, Y Faye… - The journal of sexual …, 2014 - academic.oup.com
… Animals (15–20 weeks of age) were randomly assigned to receive N‐ω‐Hydroxy‐L‐norarginine (NOHA) or vehicle (saline 0.9%) treatment. During the 11‐week experimental period, all …
Number of citations: 22 academic.oup.com
JB Baird, EF Curragh, DT Elmore - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… Esters of y-guanidino-L-oc-toluene-p-sulphonamidobutyric acid (oc-N-toluenep-sulphonyl-L-norarginine) have been synthesized and shown to be hydrolysed by bovine trypsin and …
Number of citations: 34 www.ncbi.nlm.nih.gov
N VAN, T GI - 1977 - pascal-francis.inist.fr
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF TWO ACTH-ANALOGUES CONTAINING L-NORARGININE IN POSITION 8. … SYNTHESIS AND BIOLOGICAL ACTIVITIES OF TWO ACTH-ANALOGUES …
Number of citations: 0 pascal-francis.inist.fr
K Shuji, T Shuji, N Kazuto - The Journal of Biochemistry, 1980 - cir.nii.ac.jp
… Among basic amino acids, L-homoarginine and L-arginine were the most potent inhibitors, L-lysine and L-norarginine (α-amino-γ-guanidinobutyric acid) being less inhibitory. …
Number of citations: 0 cir.nii.ac.jp

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